(S)-C33 -

(S)-C33

Catalog Number: EVT-279054
CAS Number:
Molecular Formula: C18H20ClN5O
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PDE9-IN-(S)-C33 is a potent and selective inhibitor of phosphodiesterase-9 (PDE9).
Synthesis Analysis

The synthesis of (S)-C33 involves several key steps. The initial approach begins with the preparation of the pyrazolo[3,4-d]pyrimidinone core. This is typically achieved through a multi-step synthetic route that may include:

  1. Formation of the Pyrazolo Ring: The pyrazolo ring is constructed using appropriate starting materials that undergo cyclization reactions.
  2. Side Chain Attachment: The introduction of the 4-chlorophenyl ethylamino side chain is done through nucleophilic substitution or coupling reactions.
  3. Stereochemical Control: The synthesis must ensure the correct stereochemistry at the chiral centers, which may involve resolution techniques or chiral catalysts.

Technical details regarding the synthesis often include the use of solvents, reaction conditions (temperature and time), and purification methods such as chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of (S)-C33 can be described as follows:

  • Molecular Formula: C20H24ClN5O
  • Molecular Weight: Approximately 373.89 g/mol
  • Structure Features:
    • Contains a pyrazolo[3,4-d]pyrimidinone core.
    • A cyclopentyl group and a 4-chlorophenyl ethylamino side chain.

The three-dimensional conformation can be analyzed using X-ray crystallography data, which provides insights into bond lengths and angles critical for understanding its biological activity .

Chemical Reactions Analysis

(S)-C33 primarily acts through its inhibition of phosphodiesterase 9A. This inhibition leads to increased levels of cGMP in cardiac cells, which subsequently promotes various downstream effects:

  1. Inhibition Mechanism: The compound binds selectively to PDE9A, preventing it from hydrolyzing cGMP.
  2. Biological Effects: Elevated cGMP levels result in enhanced phosphorylation of proteins such as phospholamban and increased expression of sarcoplasmic reticulum Ca²⁺ ATPase 2a (SERCA2a), contributing to improved cardiac function.

These reactions are critical in mitigating cardiac hypertrophy and delaying heart failure progression in experimental models .

Mechanism of Action

The mechanism of action for (S)-C33 involves its selective inhibition of PDE9A:

  • Increased cGMP Levels: By inhibiting PDE9A, (S)-C33 leads to an accumulation of cGMP within cardiomyocytes.
  • Activation of Signaling Pathways: Elevated cGMP activates protein kinase G pathways that enhance calcium handling and reduce hypertrophic signaling.
  • Cellular Outcomes: This results in improved contractility and relaxation properties of the heart muscle, thereby protecting against hypertrophy and heart failure .
Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-C33 include:

These properties are critical for understanding its formulation and delivery in therapeutic applications .

Applications

(S)-C33 has significant potential applications in scientific research and clinical settings:

  • Cardiovascular Research: As a selective PDE9A inhibitor, it serves as a valuable tool in studying cardiac signaling pathways and developing treatments for heart diseases.
  • Therapeutic Development: Its ability to mitigate cardiac hypertrophy positions it as a candidate for drug development aimed at treating conditions such as heart failure.
  • Pharmacological Studies: The compound can be used to explore the role of cGMP signaling in various physiological processes beyond cardiology, potentially influencing broader therapeutic areas.
Introduction to (S)-C33

Chemical Identity and Nomenclature

(S)-C33 is scientifically designated as (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This systematic IUPAC name precisely describes its core pyrazolopyrimidinone scaffold, the (S)-stereochemistry at the chiral center introduced by the 1-(4-chlorophenyl)ethyl group, and the cyclopentyl substituent at the N1 position. The molecular formula is C₂₀H₂₃ClN₆O, corresponding to a molecular weight of 398.89 g/mol. Key structural features contributing to its PDE9A affinity and selectivity include:

  • The chiral center conferring stereospecific binding
  • The chlorophenyl moiety enhancing hydrophobic interactions within the PDE9A catalytic pocket
  • The cyclopentyl group optimizing steric fit
  • The hydrogen-bonding capable pyrazolopyrimidinone core

Biochemical characterization reveals (S)-C33 exhibits an exceptional inhibitory potency against PDE9A, with a half-maximal inhibitory concentration (IC₅₀) of 11 nM. Critically, it displays >100-fold selectivity over other PDE isoforms, including PDE1, PDE2, PDE5, and PDE6, which is vital for minimizing off-target effects in biological systems. This selectivity profile stems from its optimized interaction with the unique amino acid composition and geometry of the PDE9A catalytic site compared to other PDE families [1] [2] [4].

Table 1: Chemical and Biochemical Profile of (S)-C33

PropertyValue/Description
Systematic Name(S)-6-((1-(4-Chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC₂₀H₂₃ClN₆O
Molecular Weight398.89 g/mol
Core StructureTetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Key Substituents(S)-1-(4-Chlorophenyl)ethylamino group, Cyclopentyl
PDE9A IC₅₀11 nM
Selectivity (vs. other PDEs)>100-fold selectivity over PDE1,2,5,6 isoforms

Historical Development in PDE9A Inhibitor Research

The development of (S)-C33 occurred against a backdrop of growing recognition of PDE9A's pathophysiological significance beyond its initial identification in the brain. Prior to its discovery, the PDE9A inhibitor landscape was dominated by compounds like PF-04447943 (PF-7943), which demonstrated clinical tolerability in early trials for neurological disorders but had limited exploration in cardiovascular contexts. PF-7943 served as an important proof-of-concept molecule, establishing that pharmacological PDE9A inhibition could elevate cGMP levels in vivo [1] [7].

The compound's therapeutic potential became evident when seminal research by Lee et al. (2015) revealed PDE9A upregulation in human failing hearts and experimental cardiac hypertrophy models. This study established PDE9A as a credible therapeutic target for heart failure, shifting the focus of PDE9A inhibitor development toward cardiovascular applications. (S)-C33 quickly emerged as a research tool to probe PDE9A biology in cardiac systems due to its favorable in vitro and in vivo pharmacokinetic properties, including oral bioavailability demonstrated in rat models [1] [4] [7].

Significance in cGMP Signaling Modulation

(S)-C33 exerts profound biological effects by selectively potentiating cGMP signaling cascades. PDE9A possesses the highest affinity for cGMP among all PDE families (Km ≈ 70-170 nM), making it a critical regulator of cGMP dynamics, particularly under pathological conditions where its expression increases. By inhibiting cGMP hydrolysis, (S)-C33 significantly elevates intracellular cGMP levels in target tissues, particularly cardiomyocytes [1] [4] [7].

The significance of (S)-C33 in modulating cGMP signaling lies in its distinct mechanism compared to other cGMP-elevating strategies:

  • Natriuretic Peptide (NP) Specificity: PDE9A preferentially hydrolyzes cGMP generated via particulate guanylyl cyclase (pGC) activated by natriuretic peptides (ANP, BNP), rather than cGMP derived from soluble guanylyl cyclase (sGC) activated by nitric oxide (NO). This positions (S)-C33 to specifically amplify NP-mediated cardioprotective signaling, which becomes compromised in heart failure through receptor desensitization and increased NP degradation by enzymes like neprilysin [4] [7].
  • Downstream Targets: Elevated cGMP activates protein kinase G (PKG), which phosphorylates key proteins involved in cardiac calcium handling and hypertrophy. Crucially, (S)-C33 treatment enhances phosphorylation of phospholamban (PLB) at serine-16 and increases expression of sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). This mechanism improves systolic calcium release and diastolic calcium reuptake, directly addressing the calcium dysregulation central to cardiac dysfunction in hypertrophy and failure. This effect was demonstrated in both in vitro models (phenylephrine-stimulated neonatal rat cardiomyocytes) and in vivo models (isoproterenol-induced heart failure in rats) [1] [2] [4].

Table 2: Key Molecular Effects of (S)-C33 in Cardiomyocytes

Target/PathwayEffect of (S)-C33Functional Consequence
PDE9A ActivityPotent inhibition (IC₅₀ = 11 nM)Reduced cGMP hydrolysis
Intracellular cGMP LevelsSignificant elevationEnhanced PKG activation
Phospholamban (PLB)Increased Ser-16 phosphorylationRelief of SERCA2a inhibition
SERCA2a ExpressionUpregulatedImproved Ca²⁺ reuptake into sarcoplasmic reticulum
ANF/BNP ExpressionDownregulation in hypertrophic modelsAttenuation of pathological fetal gene program
Calcineurin-NFAT PathwayInhibitionSuppression of pro-hypertrophic transcription

The functional outcomes of this cGMP modulation are particularly evident in cardiac pathology. In pressure-overload hypertrophy induced by abdominal aortic constriction (AAC) and neurohormonal stress models using phenylephrine (PE) or isoproterenol (ISO), (S)-C33 administration attenuated hypertrophic responses. Echocardiographic assessment in ISO-induced heart failure rats demonstrated that (S)-C33 (at 1, 3, and 9 mg·kg⁻¹·d⁻¹ orally for 3 weeks) significantly improved key functional parameters compared to untreated failing hearts:

  • Ejection Fraction (EF): Increased from 49.17% ± 4.20% (HF control) to 72.97% ± 4.64% (1 mg/kg), 73.41% ± 9.37% (3 mg/kg), and remarkably to 84.29% ± 1.56% (9 mg/kg)
  • Fractional Shortening (FS): Increased from 32.18% ± 6.28% (HF control) to 43.55% ± 3.98% (1 mg/kg), 43.98% ± 7.96% (3 mg/kg), and 54.79% ± 1.95% (9 mg/kg)
  • Cardiac Output (CO): Increased from 48.97 ± 2.11 mL/min (HF control) to 58.08 ± 8.47 mL/min (1 mg/kg), 60.01 ± 9.11 mL/min (3 mg/kg), and 69.40 ± 11.63 mL/min (9 mg/kg)

These improvements occurred concurrently with reduced left ventricular internal diameters and postponed transition to overt heart failure, underscoring the disease-modifying potential of selective PDE9A inhibition. The efficacy of (S)-C33 further validates PDE9A as a target distinct from PDE5, which primarily regulates NO-sGC-cGMP signaling. This distinction is clinically relevant given the variable success of PDE5 inhibitors in heart failure, suggesting context-dependent roles for different cGMP pools [1] [2] [4].

Compared to newer PDE9A inhibitors like KR39526 (IC₅₀ = 5 nM) and KR39582 (IC₅₀ = 0.4 nM), (S)-C33 exhibits slightly lower absolute in vitro potency. However, its well-documented in vivo efficacy in cardiac models, oral bioavailability, and established selectivity profile maintain its significance as both a pharmacological tool and a potential therapeutic agent. Its development represents a crucial step toward targeted cGMP modulation strategies addressing specific cyclic nucleotide microdomains and pathological signaling alterations [8].

Table 3: Comparison of PDE9A Inhibitors in Preclinical Cardiac Models

InhibitorPDE9A IC₅₀Cardiac Model TestedKey Functional Outcomes
(S)-C3311 nMISO-induced HF (rat), AAC (rat)↑ EF, ↑ FS, ↑ CO, ↓ LV diameter, ↑ pPLB, ↑ SERCA2a
PF-04447943~100 nM*TAC (mouse)Attenuated hypertrophy, improved diastolic function
KR395265 nMPressure overload (mouse)Reduced hypertrophy, attenuated fibrosis
KR395820.4 nMPressure overload (mouse)Reduced hypertrophy, attenuated fibrosis

*Note: Exact IC₅₀ for PF-04447943 not provided in search results; approximate value based on typical literature reports.

Properties

Product Name

(S)-C33

IUPAC Name

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1

InChI Key

FIUCLBJMUGCQTF-NSHDSACASA-N

SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Solubility

Soluble in DMSO

Synonyms

PDE9-IN-(S)-C33; PDE9IN(S)C33; PDE9 IN (S) C33; (S)-C33;

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.